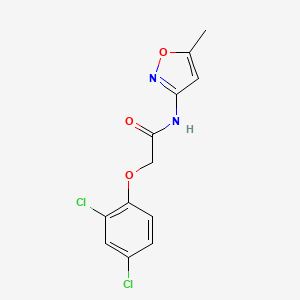
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C12H10Cl2N2O3 and its molecular weight is 301.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic molecule notable for its potential biological activities. Characterized by its dichlorophenoxy group and oxazole moiety, this compound has garnered interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of This compound is C12H10Cl2N2O3 with a molecular weight of approximately 301.12 g/mol. The structure integrates a dichlorophenyl ring that enhances biological activity and an oxazole ring that contributes to its unique properties.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes some notable findings related to the biological effects of this compound and its analogs:
Case Studies
- Antimicrobial Activity : A study investigated the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating that derivatives of this compound can inhibit bacterial growth significantly.
- Herbicidal Effects : Research on herbicides has shown that compounds with the dichlorophenoxy structure are lethal to broadleaf weeds while exhibiting low toxicity to mammals. This property is crucial for agricultural applications where selective weed control is necessary.
- Cytotoxic Effects : In vitro studies have indicated that the compound may induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways, suggesting potential as an anticancer agent.
The biological activity of This compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The oxazole moiety may interact with key enzymes involved in metabolic processes, leading to inhibition or modulation of their activity.
- Receptor Binding : Similar compounds have shown affinity for specific receptors (e.g., σ receptors), which may play a role in their pharmacological effects.
Synthesis
The synthesis of This compound typically involves the following steps:
- Formation of the dichlorophenoxy group via chlorination.
- Synthesis of the oxazole ring through cyclization reactions.
- Coupling of the two moieties to form the final acetamide product.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-7-4-11(16-19-7)15-12(17)6-18-10-3-2-8(13)5-9(10)14/h2-5H,6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIUMUQOZVKZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













